2-(2-Chloro-4-fluorophenoxy)acetonitrile
Overview
Description
2-(2-Chloro-4-fluorophenoxy)acetonitrile (2-C4FPA) is a halogenated aromatic compound with a wide range of applications in the areas of organic synthesis, drug development, and biochemistry. It is a versatile intermediate used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and biocides. In addition, 2-C4FPA has been used in the development of new drugs and in the study of biochemical and physiological effects.
Scientific Research Applications
Environmental Pollution Studies
Research has shown that halogenated phenols, which are structurally similar to 2-(2-Chloro-4-fluorophenoxy)acetonitrile, can be metabolized and sequestered by aquatic plants. A study by J. Tront and F. Saunders (2007) utilized 19F NMR to identify and quantify the metabolites of 4-chloro-2-fluorophenol in Lemna minor, revealing the plant's ability to transform and accumulate these compounds. This work underscores the potential for using aquatic plants in the bioremediation of environments contaminated with halogenated pollutants (Tront & Saunders, 2007).
Organic Synthesis
The utility of fluorinated compounds in organic synthesis is well-documented. For example, M. Fagnoni, Andy Mella, and A. Albini (1999) explored the photoheterolysis of haloanilines in the presence of aromatics and alkenes, demonstrating efficient routes to synthesize aryl- and alkylanilines. Their work provides a foundation for using fluorinated reagents in the synthesis of complex organic molecules (Fagnoni, Mella, & Albini, 1999).
Analytical Chemistry
In the realm of analytical chemistry, fluorinated compounds are employed as probes and reagents to enhance detection and separation techniques. A. Casnati and colleagues (2003) studied quinoline-containing calixarene fluoroionophores, revealing their efficiency and selectivity as fluoroionophores for sodium and strontium ions. This research contributes to the development of sensitive and selective detection methods for metal ions in various matrices (Casnati et al., 2003).
properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIVDXCDEBCNTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639995 | |
Record name | (2-Chloro-4-fluorophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenoxy)acetonitrile | |
CAS RN |
24115-19-3 | |
Record name | (2-Chloro-4-fluorophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.